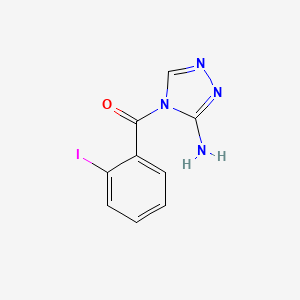
1-(3,4-dimethoxyphenyl)cyclopentanecarbaldehyde (3,4-dinitrophenyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethoxyphenyl)cyclopentanecarbaldehyde (3,4-dinitrophenyl)hydrazone, also known as DMPH, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform. DMPH is a hydrazone derivative of cyclopentanecarbaldehyde that has been used as a reagent for the determination of carbonyl compounds in various samples.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dimethoxyphenyl)cyclopentanecarbaldehyde (3,4-dinitrophenyl)hydrazone involves the formation of a hydrazone derivative with carbonyl compounds. The reaction between 1-(3,4-dimethoxyphenyl)cyclopentanecarbaldehyde (3,4-dinitrophenyl)hydrazone and carbonyl compounds is a nucleophilic addition reaction that results in the formation of a yellow-colored product. The reaction is highly specific for carbonyl compounds and does not react with other functional groups.
Biochemical and Physiological Effects:
1-(3,4-dimethoxyphenyl)cyclopentanecarbaldehyde (3,4-dinitrophenyl)hydrazone does not have any known biochemical or physiological effects. It is a reagent that is used in scientific research to determine the carbonyl content of various samples. It is not used as a drug or therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(3,4-dimethoxyphenyl)cyclopentanecarbaldehyde (3,4-dinitrophenyl)hydrazone in lab experiments include its high specificity for carbonyl compounds, its ease of use, and its low cost. The limitations of using 1-(3,4-dimethoxyphenyl)cyclopentanecarbaldehyde (3,4-dinitrophenyl)hydrazone include its low solubility in water, its sensitivity to light, and its potential toxicity.
Direcciones Futuras
There are many future directions for the use of 1-(3,4-dimethoxyphenyl)cyclopentanecarbaldehyde (3,4-dinitrophenyl)hydrazone in scientific research. One potential application is in the study of oxidative stress and aging-related diseases. 1-(3,4-dimethoxyphenyl)cyclopentanecarbaldehyde (3,4-dinitrophenyl)hydrazone can be used to determine the carbonyl content of various biomolecules in aging-related diseases such as Alzheimer's disease and Parkinson's disease. Another potential application is in the study of protein carbonylation in cancer and other diseases. 1-(3,4-dimethoxyphenyl)cyclopentanecarbaldehyde (3,4-dinitrophenyl)hydrazone can be used to determine the carbonyl content of proteins in cancer cells and other diseased tissues. Overall, 1-(3,4-dimethoxyphenyl)cyclopentanecarbaldehyde (3,4-dinitrophenyl)hydrazone is a valuable reagent that has many potential applications in scientific research.
Métodos De Síntesis
1-(3,4-dimethoxyphenyl)cyclopentanecarbaldehyde (3,4-dinitrophenyl)hydrazone can be synthesized by the reaction of 3,4-dimethoxybenzaldehyde with cyclopentanecarbaldehyde in the presence of hydrazine hydrate. The resulting product is then treated with 3,4-dinitrophenylhydrazine to form 1-(3,4-dimethoxyphenyl)cyclopentanecarbaldehyde (3,4-dinitrophenyl)hydrazone. The reaction scheme is shown below:
Aplicaciones Científicas De Investigación
1-(3,4-dimethoxyphenyl)cyclopentanecarbaldehyde (3,4-dinitrophenyl)hydrazone has been widely used in scientific research as a reagent for the determination of carbonyl compounds in various samples. It has been used to determine the carbonyl content of proteins, lipids, and other biomolecules. 1-(3,4-dimethoxyphenyl)cyclopentanecarbaldehyde (3,4-dinitrophenyl)hydrazone reacts with carbonyl compounds to form a yellow-colored product that can be easily measured spectrophotometrically. This method is widely used in the study of oxidative stress and aging-related diseases.
Propiedades
IUPAC Name |
N-[(E)-[1-(3,4-dimethoxyphenyl)cyclopentyl]methylideneamino]-3,4-dinitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6/c1-29-18-8-5-14(11-19(18)30-2)20(9-3-4-10-20)13-21-22-15-6-7-16(23(25)26)17(12-15)24(27)28/h5-8,11-13,22H,3-4,9-10H2,1-2H3/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTWIBBCISYPEG-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)C=NNC3=CC(=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)/C=N/NC3=CC(=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)cyclopentanecarbaldehyde (3,4-dinitrophenyl)hydrazone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

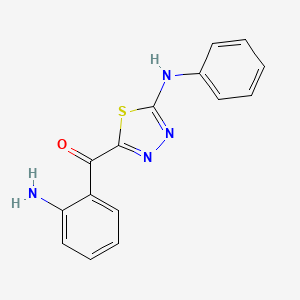
![methyl 3-{[(4-methoxyphenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B5720598.png)

![1-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5720613.png)
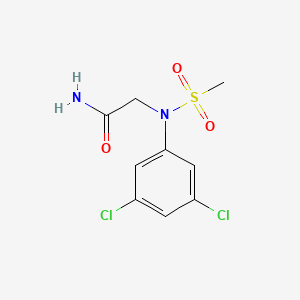

![N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5720632.png)

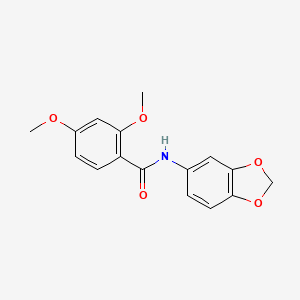

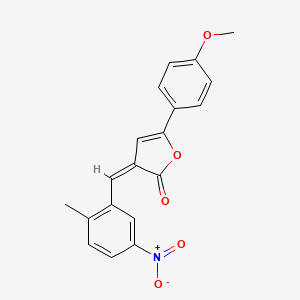

![N-(2-furylmethyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5720672.png)
